methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Description
Chemical Identity and Nomenclature
This compound is a heterocyclic compound with the CAS registry number 175711-53-2 . Its molecular formula is C₁₂H₁₀BrClN₂O₂ , and it has a molecular weight of 329.58 g/mol . The SMILES notation O=C(C1=C(Br)C(C2=CC=C(Cl)C=C2)=NN1C)OC accurately represents its structure, featuring a pyrazole core substituted with bromine, chlorophenyl, and methyl ester groups.
| Property | Value |
|---|---|
| CAS Number | 175711-53-2 |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂ |
| Molecular Weight | 329.58 g/mol |
| SMILES Code | O=C(C1=C(Br)C(C2=CC=C(Cl)C=C2)=NN1C)OC |
| Purity (Typical) | ≥95% (varies by supplier) |
The IUPAC name reflects its substituents: bromine at position 4, chlorophenyl at position 3, and methyl ester at position 5. The pyrazole ring’s nitrogen atoms are at positions 1 and 2, with a methyl group at position 1.
Historical Context of Pyrazole Carboxylate Derivatives
Pyrazole derivatives have been studied since the 19th century for their stability and versatility. The first pyrazole carboxylate derivatives emerged in the early 20th century, driven by their potential in medicinal chemistry. By the 1980s, pyrazole carboxylates gained prominence as intermediates in synthesizing antiviral and anticancer agents.
Properties
IUPAC Name |
methyl 4-bromo-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-16-11(12(17)18-2)9(13)10(15-16)7-3-5-8(14)6-4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNYQCSJTZIIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the corresponding pyrazole derivative. Bromination of this intermediate yields the desired compound. The reaction conditions often include:
Solvents: Ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Cross-Coupling Reactions
The C4 bromo substituent participates in transition-metal-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization:
Suzuki-Miyaura Coupling
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (80°C) | 3-(4-Chlorophenyl)-4-aryl-1-methyl-1H-pyrazole-5-carboxylate | 65–92% |
Mechanistic Insight : The bromo group undergoes oxidative addition with palladium(0), followed by transmetallation with the boronic acid and reductive elimination to form a C–C bond. Steric hindrance from the 4-chlorophenyl group may reduce yields with bulky boronic acids.
Ullmann-Type Coupling
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, L-proline, K₂CO₃, DMSO (120°C) | 4-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | 70–85% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing ester and 4-chlorophenyl groups activate the C4 bromo group for SNAr:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃, DMF (100°C) | 4-Azido-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | 88% | ||
| KSCN, CuI, DMF | 4-Thiocyano derivative | 76% |
Limitation : Steric bulk at C3 slows kinetics compared to unsubstituted pyrazoles .
Ester Hydrolysis and Derivatives
The methyl ester undergoes hydrolysis and subsequent derivatization:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH, H₂O/EtOH (reflux) | 3-(4-Chlorophenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 95% | ||
| SOCl₂ → RNH₂ (rt) | Corresponding amides | 80–90% |
Applications : Carboxylic acid intermediates enable peptide coupling or coordination chemistry .
Cyclization and Annulation
The bromo group facilitates fused-ring formation:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, phenanthroline, Cs₂CO₃, alkyne (100°C) | Pyrazolo[3,4-b]pyridine derivatives | 60–78% |
Mechanism : Oxidative coupling forms a C–N bond between the pyrazole and alkyne, followed by cyclization .
Functional Group Interconversion at C3
The 4-chlorophenyl group allows late-stage diversification:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| B₂Pin₂, Pd(dppf)Cl₂, KOAc (100°C) | 3-Borylated pyrazole | 82% | ||
| HNO₃/H₂SO₄ (0°C) | 3-(4-Chloro-3-nitrophenyl) derivative | 65% |
Radical Reactions
Bromo substituents enable radical-mediated functionalization:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Bu₃SnH, AIBN, toluene (reflux) | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (dehalogenation) | 90% |
Biological Activity Modulation
Derivatives exhibit structure-activity relationships (SAR) in drug discovery:
| Derivative | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 4-(4-Methoxyphenyl) | 0.2 μM (anticancer) | Topoisomerase II | |
| 4-Amino | 5.8 μM (anti-inflammatory) | COX-2 |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step processes that include the formation of pyrazole derivatives through reactions involving hydrazine and carbonyl compounds. The structural characteristics of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm its molecular framework and purity.
Insecticidal Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable insecticidal activity. For instance, studies have shown that similar pyrazole compounds demonstrate effectiveness against various pests like Aphis fabae, with mortality rates comparable to established insecticides such as imidacloprid . The introduction of halogen substituents enhances the bioactivity of these compounds, making them suitable candidates for agricultural applications.
Anti-inflammatory Effects
Recent investigations into pyrazole derivatives have revealed their potential as anti-inflammatory agents. In particular, studies have highlighted the ability of substituted pyrazoles to inhibit inflammation in models such as carrageenan-induced paw edema in rats . The presence of specific substituents on the pyrazole ring can significantly enhance anti-inflammatory activity, suggesting that this compound may also possess similar properties.
Anticancer Activity
Pyrazole derivatives are increasingly recognized for their anticancer properties. Compounds with structural similarities to this compound have been evaluated against various cancer cell lines, showing significant cytotoxic effects . For example, certain pyrazole derivatives have demonstrated inhibition of growth in lung cancer cell lines (A549) and breast cancer cell lines (MCF7), indicating their potential as chemotherapeutic agents.
Case Studies and Experimental Results
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, inhibiting their activity. The halogen atoms can enhance binding through halogen bonding, while the ester group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table compares the target compound with key analogues, emphasizing substituent effects, molecular properties, and applications:
Substituent Effects on Bioactivity and Physicochemical Properties
- Halogen Substituents: Bromine at position 4 (target compound) may enhance steric bulk and electrophilic reactivity compared to chlorine in analogues (e.g., ).
- Ester Groups : Methyl esters (target) are less lipophilic than ethyl esters (e.g., ), affecting metabolic stability and bioavailability. Ethyl esters may prolong half-life but reduce solubility.
- Aromatic Rings : The 4-chlorophenyl group in the target compound contributes to π-π stacking interactions, while fluorophenyl substituents (e.g., ) introduce electronegativity, altering electronic distribution and binding affinity.
- Heterocyclic Additions : Thiazole-containing derivatives (e.g., ) demonstrate enhanced biological activity due to sulfur’s electron-withdrawing effects, which the target compound lacks.
Biological Activity
Methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest within the pyrazole class, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the functionalization of pyrazole derivatives. The general synthetic route typically includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Bromination and Chlorination : Introducing bromine and chlorine substituents at specific positions on the aromatic ring.
- Carboxylation : Employing carboxylic acid derivatives to achieve the final structure.
The compound features a pyrazole ring, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activity Overview
This compound exhibits a spectrum of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
- Anticancer Properties : Research indicates that pyrazole derivatives can induce cytotoxic effects in cancer cell lines. For example, related compounds have demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines (HCT116, HT29, SW480) through mechanisms such as G2/M-phase arrest .
- Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antimicrobial Evaluation
A study conducted on various pyrazole derivatives highlighted that this compound could potentially exhibit significant antimicrobial activity. The investigation involved measuring the MIC against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 10 µM against HCT116 cells, indicating substantial anticancer activity . The mechanism of action appears to involve apoptosis and cell cycle arrest.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Other Activities |
|---|---|---|---|
| This compound | < 0.25 | ~10 | Anti-inflammatory |
| Related Pyrazole Derivative A | < 0.22 | ~15 | Antidepressant |
| Related Pyrazole Derivative B | < 0.30 | ~8 | Antifungal |
Q & A
Q. What are the established synthetic routes for methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or via Vilsmeier–Haack formylation. For example, a two-step process involves:
- Cyclization of ethyl acetoacetate derivatives with substituted phenylhydrazines to form the pyrazole core.
- Bromination at position 4 using N-bromosuccinimide (NBS) under controlled conditions. Subsequent esterification or transesterification yields the methyl carboxylate group. Key intermediates are purified via column chromatography, and yields are optimized by adjusting reaction temperatures (80–120°C) and catalysts like K₂CO₃ .
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography resolves the 3D configuration, confirming substituent positions (e.g., bromine at C4 and 4-chlorophenyl at C3) .
- Spectroscopic techniques :
- ¹H/¹³C NMR identifies methyl (δ ~3.8 ppm), ester carbonyl (δ ~165 ppm), and aromatic protons (δ 7.2–7.8 ppm).
- IR spectroscopy detects C=O stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass spectrometry confirms molecular weight (e.g., [M+H⁺] = 343.2) .
Advanced Research Questions
Q. What methodological challenges arise in optimizing regioselective bromination at pyrazole position 4?
Competing bromination at other positions (e.g., C5) can occur due to electronic effects. Strategies include:
- Using directing groups (e.g., ester at C5) to enhance C4 selectivity.
- Employing Lewis acids like FeCl₃ to stabilize transition states.
- Monitoring reaction progress via TLC and quenching intermediates to prevent over-bromination .
Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?
- Polar solvents (e.g., DMSO) induce redshifted emission (λem = 356 nm) due to stabilized excited states.
- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance intramolecular charge transfer (ICT), measurable via fluorescence quantum yield (ΦF ~0.15 in DMSO) .
Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?
- Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C4 bromine is a hotspot for Suzuki-Miyaura coupling.
- Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., ester carbonyl) for nucleophilic attack .
Q. How can contradictions in reported biological activities of similar pyrazoles be resolved?
- Standardized assays : Compare minimum inhibitory concentrations (MICs) against E. coli or S. aureus under identical conditions.
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate activity contributors.
- Meta-analysis : Cross-reference datasets from multiple studies (e.g., and ) to identify outliers due to assay variability .
Methodological Tables
Table 1: Key Spectral Data for Structural Validation
| Technique | Observed Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, CH₃), δ 7.45–7.62 (m, Ar) | |
| ¹³C NMR | δ 165.2 (C=O), δ 112.5 (C-Br) | |
| IR (KBr) | 1705 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br) |
Table 2: Synthetic Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100–110°C | Prevents decomposition |
| Catalyst (K₂CO₃) | 1.2 equiv | Enhances cyclization |
| Solvent | Dry DMF | Improves solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
